molecular formula C9H8FN3O2S B1441581 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide CAS No. 1249595-67-2

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B1441581
CAS No.: 1249595-67-2
M. Wt: 241.24 g/mol
InChI Key: OTQZEWZAVACEIZ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a fluorophenyl group and a sulfonamide group in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)pyrazoles: These compounds share the pyrazole ring and fluorophenyl group but lack the sulfonamide group.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different heterocyclic rings.

Uniqueness

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is unique due to the combination of the pyrazole ring, fluorophenyl group, and sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-fluorophenyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)13-6-7(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZEWZAVACEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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